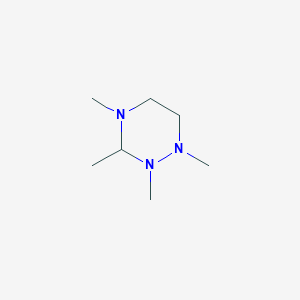
Disodium 4,4'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(iminocarbonyl(2-hydroxy-4,1-phenylene)azo))bis(3-hydroxynaphthalene-1-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4,4’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminocarbonyl(2-hydroxy-4,1-phenylene)azo))bis(3-hydroxynaphthalene-1-sulphonate) is a complex organic compound known for its vibrant color properties. It is often used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminocarbonyl(2-hydroxy-4,1-phenylene)azo))bis(3-hydroxynaphthalene-1-sulphonate) involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl compound is then subjected to diazotization and coupling reactions to introduce the azo groups. The final step involves sulfonation to introduce the sulfonate groups, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminocarbonyl(2-hydroxy-4,1-phenylene)azo))bis(3-hydroxynaphthalene-1-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo groups.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products Formed
Oxidation: Breakdown products of the azo groups.
Reduction: Corresponding amines.
Substitution: Aromatic compounds with new functional groups.
Scientific Research Applications
Disodium 4,4’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminocarbonyl(2-hydroxy-4,1-phenylene)azo))bis(3-hydroxynaphthalene-1-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo groups play a crucial role in this process by facilitating electron delocalization across the molecule. This delocalization allows the compound to interact with light in the visible spectrum, resulting in intense coloration.
Comparison with Similar Compounds
Disodium 4,4’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminocarbonyl(2-hydroxy-4,1-phenylene)azo))bis(3-hydroxynaphthalene-1-sulphonate) is unique due to its specific structural features and the presence of multiple functional groups. Similar compounds include:
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another disodium salt used as a dye with different structural features.
Disodium 4,4’-bis(2-sulfostyryl)biphenyl-2,2’-disulfonate: A related compound with additional sulfonate groups, offering different solubility and dyeing properties.
These similar compounds share some functional similarities but differ in their specific applications and properties, highlighting the uniqueness of Disodium 4,4’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminocarbonyl(2-hydroxy-4,1-phenylene)azo))bis(3-hydroxynaphthalene-1-sulphonate).
Properties
CAS No. |
70247-69-7 |
|---|---|
Molecular Formula |
C48H34N6Na2O14S2 |
Molecular Weight |
1028.9 g/mol |
IUPAC Name |
disodium;3-hydroxy-4-[[2-hydroxy-4-[[4-[4-[[3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C48H36N6O14S2.2Na/c1-67-41-21-25(11-17-35(41)49-47(59)27-13-15-33(37(55)19-27)51-53-45-31-9-5-3-7-29(31)43(23-39(45)57)69(61,62)63)26-12-18-36(42(22-26)68-2)50-48(60)28-14-16-34(38(56)20-28)52-54-46-32-10-6-4-8-30(32)44(24-40(46)58)70(64,65)66;;/h3-24,55-58H,1-2H3,(H,49,59)(H,50,60)(H,61,62,63)(H,64,65,66);;/q;2*+1/p-2 |
InChI Key |
HSUWQXUFFFBTQL-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C=C3)N=NC4=C(C=C(C5=CC=CC=C54)S(=O)(=O)[O-])O)O)OC)NC(=O)C6=CC(=C(C=C6)N=NC7=C(C=C(C8=CC=CC=C87)S(=O)(=O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
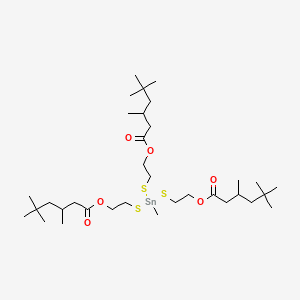
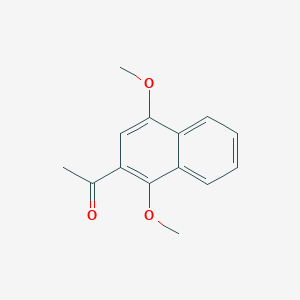



![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
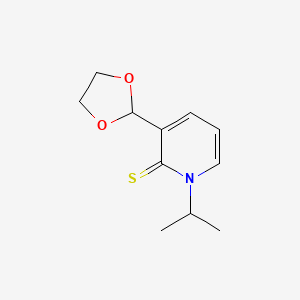

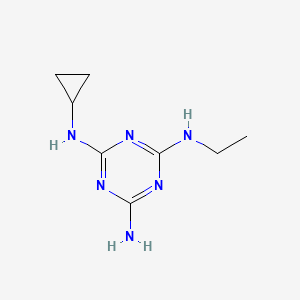
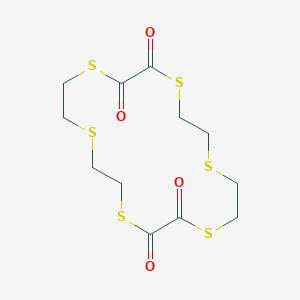
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
